![molecular formula C24H18N6O B2757899 2-methyl-N-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide CAS No. 891107-87-2](/img/structure/B2757899.png)
2-methyl-N-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide
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Overview
Description
The compound “2-methyl-N-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide” is a heterocyclic compound . Heterocyclic compounds are cyclic compounds with at least two different elements as atoms of ring members . Triazole compounds, which are part of this compound, contain two carbon and three nitrogen atoms and are readily capable of binding in the biological system with a variety of enzymes and receptors .
Synthesis Analysis
The synthesis of triazole derivatives involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The final product was developed by the reaction of 2-chloro-N-(4-oxo-2-quinazolin 3(4H)-yl) acetamide derivatives with 4-methyl-4-H-1,2,4-triazole-3-thiol in potassium carbonate .Molecular Structure Analysis
Triazole compounds, including the one , contain two carbon and three nitrogen atoms . They are part of a five-membered aromatic azole chain . The structure of the compound was solved using the dual-space algorithm .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of triazole derivatives include aromatic nucleophilic substitution . The final product was developed by the reaction of 2-chloro-N-(4-oxo-2-quinazolin 3(4H)-yl) acetamide derivatives with 4-methyl-4-H-1,2,4-triazole-3-thiol in potassium carbonate .Physical And Chemical Properties Analysis
The IR absorption spectra of similar compounds were characterized by the presence of signals for C=N groups at 1650–1712 cm −1 . The 1 H NMR spectrum showed singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Scientific Research Applications
Novel Synthesis Methods
- Intramolecular Oxidative N-N Bond Formation : Zheng et al. (2014) discussed the synthesis of biologically important 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides via phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation. This process features a metal-free approach to form the 1,2,4-triazolo[1,5-a]pyridine skeleton, characterized by short reaction times and high yields (Zheng et al., 2014).
Biological and Antimicrobial Applications
- Antiproliferative Activity : Ilić et al. (2011) synthesized a library of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives with noted antiproliferative activity on endothelial and tumor cells (Ilić et al., 2011).
- Antimicrobial and Antifungal Evaluation : Patel and Patel (2015) synthesized derivatives of 3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole and evaluated their antibacterial and antifungal activities, showcasing their potential in combating various microbial strains (Patel & Patel, 2015).
Synthesis and Chemical Properties
- Synthesis of Thiazolo and Triazolo Derivatives : Haiza et al. (2000) detailed the synthesis of Thiazolo[3,2-a] and Triazolo[4,3-a] Pyrimidines, illustrating the versatility of these compounds in generating diverse chemical structures (Haiza et al., 2000).
Cardiovascular Agents
- Coronary Vasodilating and Antihypertensive Activities : Sato et al. (1980) explored the synthesis of 1,2,4-triazolo[1,5-a]pyrimidines with significant coronary vasodilating and antihypertensive activities, highlighting their potential in cardiovascular treatments (Sato et al., 1980).
Cancer Immunotherapeutic and Antifibrotic Agent
- TGF-β Type I Receptor Kinase Inhibitor : Jin et al. (2014) discovered a potent, selective, and orally bioavailable inhibitor of TGF-β type I receptor kinase, showcasing its efficacy as a cancer immunotherapeutic and antifibrotic agent (Jin et al., 2014).
Mechanism of Action
Target of Action
Compounds with a similar triazole core have been known to interact with a variety of enzymes and receptors . These interactions can lead to a wide range of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Mode of Action
It is known that triazole compounds can bind in the biological system with a variety of enzymes and receptors . This binding can lead to changes in the function of these targets, resulting in the observed biological activities.
Biochemical Pathways
Given the wide range of biological activities associated with similar triazole compounds, it is likely that multiple pathways are affected .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .
Result of Action
Similar compounds have demonstrated a range of effects, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .
Action Environment
It is known that factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .
Future Directions
properties
IUPAC Name |
2-methyl-N-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N6O/c1-16-4-2-3-5-20(16)24(31)26-19-8-6-17(7-9-19)21-10-11-22-27-28-23(30(22)29-21)18-12-14-25-15-13-18/h2-15H,1H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXTHDKOZTVVPSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=NN4C(=NN=C4C5=CC=NC=C5)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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